8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]
Overview
Description
8-methoxy-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxyacetophenone and 2-bromo-1-phenylethanone can undergo a series of reactions, including condensation and cyclization, to form the spiro compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule .
Scientific Research Applications
8-methoxy-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 8-methoxy-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] exerts its effects involves its interaction with molecular targets. The spiro linkage allows the compound to adopt different conformations, which can interact with various biological molecules. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-1’,3’,3’-trimethyl-6-nitro-spiro[chromene-2,2’-indole]: This compound is similar in structure but contains a nitro group, which can significantly alter its chemical properties and reactivity.
6-bromo-8-methoxy-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine]:
Uniqueness
8-methoxy-5’-methyl-5’H-spiro[chromene-2,6’-phenanthridine] is unique due to its specific spiro linkage and the presence of methoxy and methyl groups. These functional groups can influence its chemical reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methoxy-5'-methylspiro[chromene-2,6'-phenanthridine] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)15-14-16-8-7-13-21(25-2)22(16)26-23/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVICFVDELKUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C(=CC=C5)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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